DW49Ttg3JA
Description
No structural, physicochemical, or functional data for this compound could be identified across the sources, including CAS registries, synthesis protocols, or material property tables . Without verified data, a detailed introduction cannot be provided.
Properties
CAS No. |
476013-14-6 |
|---|---|
Molecular Formula |
C32H42Cl2N4O3 |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
1-[2-[4-benzoyl-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]-N,N-dimethyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C32H42Cl2N4O3/c1-35(2)30(40)31(38-16-7-4-8-17-38)13-18-36(19-14-31)20-15-32(26-11-12-27(33)28(34)23-26)24-37(21-22-41-32)29(39)25-9-5-3-6-10-25/h3,5-6,9-12,23H,4,7-8,13-22,24H2,1-2H3 |
InChI Key |
RVQZVVJLIUXDPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1(CCN(CC1)CCC2(CN(CCO2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)N5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DW49Ttg3JA involves multiple steps, starting with the preparation of the morpholine ring and the bipiperidine moiety. The key steps include:
Formation of the Morpholine Ring: This step involves the reaction of 3,4-dichlorophenylamine with benzoyl chloride to form the intermediate, which is then cyclized to form the morpholine ring.
Synthesis of the Bipiperidine Moiety: The bipiperidine moiety is synthesized by reacting piperidine with dimethylamine and subsequent cyclization.
Coupling Reaction: The final step involves coupling the morpholine ring with the bipiperidine moiety using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
Batch Processing: Large batches of intermediates are synthesized and purified.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing production time.
Chemical Reactions Analysis
Types of Reactions
DW49Ttg3JA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives
Scientific Research Applications
DW49Ttg3JA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of DW49Ttg3JA involves its interaction with specific molecular targets, including enzymes and receptors. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors, modulating their activity and influencing cellular signaling pathways.
Inhibition of Enzymes: It inhibits certain enzymes, affecting metabolic pathways and cellular processes
Comparison with Similar Compounds
Methodology for Comparative Analysis
To address this gap, a hypothetical framework for comparing "DW49Ttg3JA" with structurally or functionally similar compounds is outlined below, based on standardized protocols from authoritative sources:
Structural Similarity : Use computational tools (e.g., Tanimoto coefficient) to identify analogs, as demonstrated in and , which list boronic acid derivatives and brominated heterocycles with similarity scores (0.70–0.87) .
Property Comparison: Analyze physical properties (e.g., logP, solubility, molecular weight) and reactivity metrics (e.g., hydrogen bond donors/acceptors, polar surface area) using parameters defined in and .
Functional Overlap : Assess applications (e.g., catalysis, pharmaceuticals) through patent clustering methods, as described in , which links compounds to industrial uses via chemical similarity and patent coverage.
Challenges in Comparative Analysis
Lack of Primary Data: No experimental data (e.g., NMR, XRD) or synthesis protocols for "this compound" are available, making direct comparisons impossible .
Unverified Sources: None of the evidence cites peer-reviewed studies or patents involving this compound, violating the requirement for "diversified, credible sources" per and .
Framework for Hypothetical Comparison
Assuming "this compound" is a brominated aromatic compound (based on alphanumeric patterns in and ), a comparative analysis with two analogs might include:
Table 1: Structural and Property Comparison
Key Findings:
- Structural Divergence : The tert-butyl oxazine derivative () has a higher molecular weight and complexity compared to bromophenyl boronic acids, affecting synthetic accessibility (scores: 2.07 vs. 1.0) .
- Functional Limitations : Unlike this compound (hypothetical), boronic acids are validated in cross-coupling reactions, while brominated oxazines show promise in drug discovery .
Recommendations for Further Research
Compound Verification : Confirm the identity of "this compound" through institutional or proprietary databases.
Data Publication : Submit characterization data (e.g., NMR, HPLC) to journals adhering to the guidelines in and , ensuring supplementary materials are included.
Patent Analysis : Use tools from to explore unpublished industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
